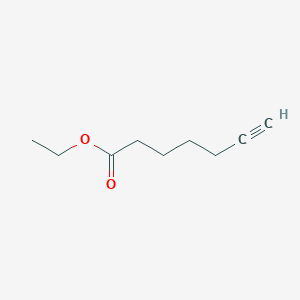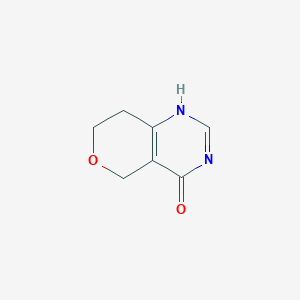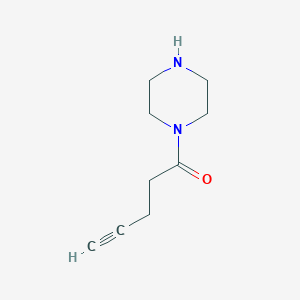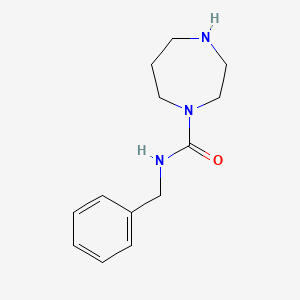
N-Benzyl-1,4-diazepane-1-carboxamide
Descripción general
Descripción
N-Benzyl-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-1,4-diazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-1,4-diazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications : A study by Teimoori et al. (2011) explored the synthesis of novel 1,4-diazepane derivatives, including 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showing significant anti-cancer activity, particularly against B-cell leukemic cell lines (Teimoori et al., 2011).
Development of Gastroprokinetic and Antiemetic Agents : Research by Kato, Fujiwara, and Yoshida (1999) focused on the development of gastroprokinetic agents. They synthesized various N-Benzyl-1,4-diazepane-1-carboxamide derivatives as promising candidates for potent gastroprokinetic activity with selective 5-HT4 receptor agonistic activity. Additionally, they identified DAT-582 as an antiemetic agent in cancer chemotherapy (Kato, Fujiwara, & Yoshida, 1999).
Efflux Pump Inhibition in E. coli : A study by Casalone et al. (2020) found that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating its potential as an efflux pump inhibitor (EPI) (Casalone et al., 2020).
Serotonin-3 (5-HT3) Receptor Antagonists : Harada et al. (1995) discussed the synthesis of N-Benzyl-1,4-diazepane-1-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds were found to exhibit significant antagonistic activity against 5-HT3 receptors, indicating their potential use in treating conditions like nausea and vomiting (Harada et al., 1995).
Synthesis and Chemical Properties : Wlodarczyk et al. (2007) described an efficient method to access 1,4-diazepane derivatives, including N-Benzyl-1,4-diazepane-1-carboxamide, via microwave-assisted synthesis. They also explored the catalytic reduction and ring-opening reactions of these compounds (Wlodarczyk et al., 2007).
Propiedades
IUPAC Name |
N-benzyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-9-4-7-14-8-10-16)15-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJVAJNXSDGYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




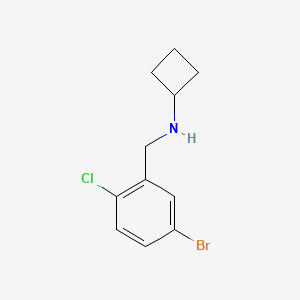
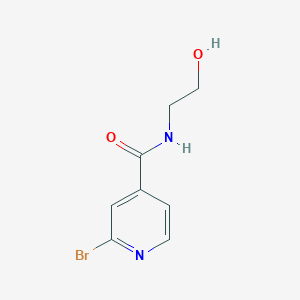
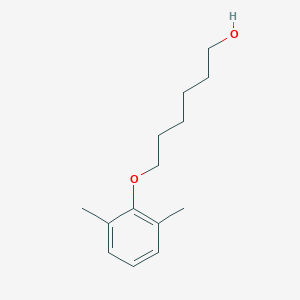


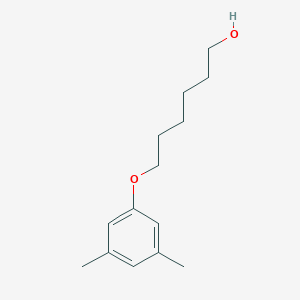
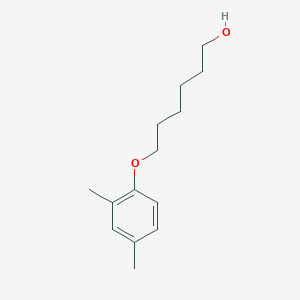


![3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B8015992.png)
